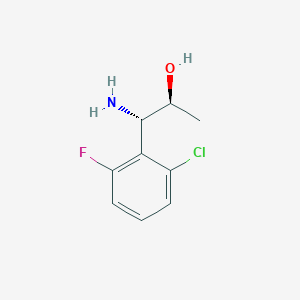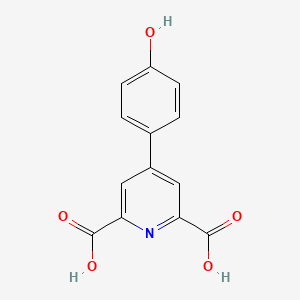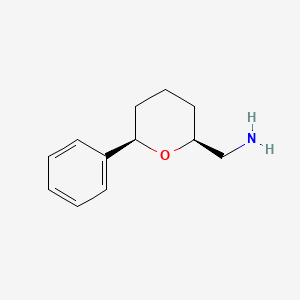
((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine: is a chiral compound with a tetrahydropyran ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine typically involves the reaction of benzaldehyde, aniline, and ethylacetoacetate in the presence of a chiral catalyst such as L-proline-Fe(III) complex . The reaction is carried out at room temperature, and the product is characterized using spectral methods and X-ray diffraction studies .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and implementing continuous flow processes to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine serves as a valuable intermediate for constructing more complex molecules .
Biology and Medicine: The compound’s chiral nature makes it a potential candidate for developing enantiomerically pure drugs. It can be used in the synthesis of pharmaceuticals that target specific biological pathways .
Industry: In the material science industry, this compound can be used to create polymers and other materials with unique properties.
Wirkmechanismus
The mechanism by which ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
(2S,6R)-2-Methyl-6-phenylmorpholine: This compound shares a similar tetrahydropyran ring structure but differs in its functional groups.
(2R,6R)-Hydroxynorketamine: Another chiral compound with potential medicinal applications.
Uniqueness: ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine is unique due to its specific chiral configuration and the presence of both a tetrahydropyran ring and a phenyl group. This combination of features makes it particularly valuable for applications requiring chiral specificity and structural complexity.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
[(2S,6R)-6-phenyloxan-2-yl]methanamine |
InChI |
InChI=1S/C12H17NO/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12+/m0/s1 |
InChI-Schlüssel |
ASIKXOKICDADAR-NWDGAFQWSA-N |
Isomerische SMILES |
C1C[C@H](O[C@H](C1)C2=CC=CC=C2)CN |
Kanonische SMILES |
C1CC(OC(C1)C2=CC=CC=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13032631.png)
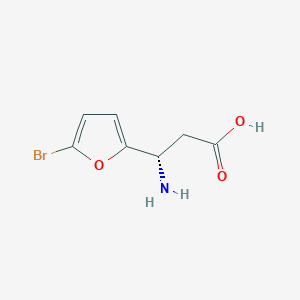
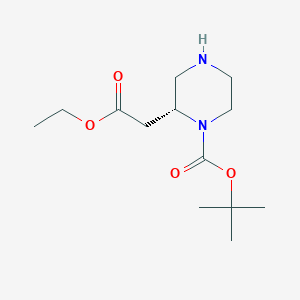
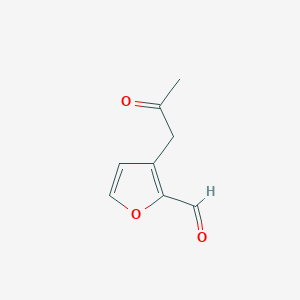
![Methyl benzo[c]isothiazole-5-carboxylate](/img/structure/B13032646.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13032649.png)
![3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13032665.png)
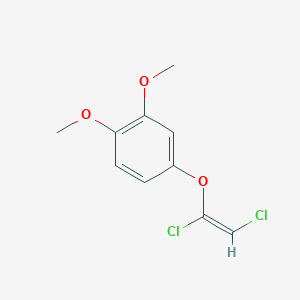
![1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032684.png)
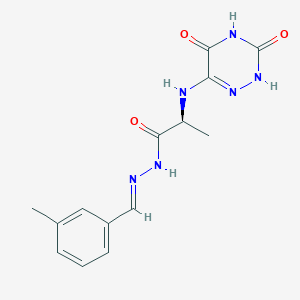
![4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B13032692.png)
